MK-886 MK-886 3-[3-(tert-butylsulfanyl)-1-(4-chlorobenzyl)-5-(propan-2-yl)-1H-indol-2-yl]-2,2-dimethylpropanoic acid is a member of the class of indoles that is 1H-indole substituted by a isopropyl group at position 5, a tert-butylsulfanediyl group at position 3, a 4-chlorobenzyl group at position 1 and a 2-carboxy-2-methylpropyl group at position 2. It acts as an inhibitor of arachidonate 5-lipoxygenase. It has a role as an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antineoplastic agent and a leukotriene antagonist. It is an aryl sulfide, a member of indoles, a monocarboxylic acid and a member of monochlorobenzenes.
MK-886 is an experimental inhibitor of leukotriene synthesis.
Brand Name: Vulcanchem
CAS No.: 118414-82-7
VCID: VC0535688
InChI: InChI=1S/C27H34ClNO2S/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18/h8-14,17H,15-16H2,1-7H3,(H,30,31)
SMILES: CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl
Molecular Formula: C27H34ClNO2S
Molecular Weight: 472.1 g/mol

MK-886

CAS No.: 118414-82-7

Cat. No.: VC0535688

Molecular Formula: C27H34ClNO2S

Molecular Weight: 472.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MK-886 - 118414-82-7

CAS No. 118414-82-7
Molecular Formula C27H34ClNO2S
Molecular Weight 472.1 g/mol
IUPAC Name 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid
Standard InChI InChI=1S/C27H34ClNO2S/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18/h8-14,17H,15-16H2,1-7H3,(H,30,31)
Standard InChI Key QAOAOVKBIIKRNL-UHFFFAOYSA-N
SMILES CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl
Canonical SMILES CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl
Appearance Solid powder

Chemical and Physical Properties of MK-886

MK-886, chemically designated as 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid (CAS 118414-82-7), has a molecular formula of C27H34ClNO2S\text{C}_{27}\text{H}_{34}\text{ClNO}_{2}\text{S} and a molecular weight of 472.08 g/mol . Its crystalline structure exhibits a melting point of 295–297°C and a boiling point of 623.4°C at 760 mmHg . The compound’s density is 1.14 g/cm³, and it demonstrates moderate solubility in organic solvents, which facilitates its use in experimental settings .

Table 1: Physicochemical Properties of MK-886

PropertyValue
Molecular FormulaC27H34ClNO2S\text{C}_{27}\text{H}_{34}\text{ClNO}_{2}\text{S}
Molecular Weight472.08 g/mol
Melting Point295–297°C
Boiling Point623.4°C at 760 mmHg
Density1.14 g/cm³
Flash Point330.8°C

Mechanisms of Action: Dual Pathways and Beyond

Inhibition of 5-Lipoxygenase-Activating Protein (FLAP)

MK-886 was initially characterized as a potent inhibitor of FLAP, a protein essential for the translocation and activation of 5-lipoxygenase (5-LOX) . By binding to FLAP with an IC₅₀ of 30 nM, MK-886 disrupts the synthesis of leukotrienes (LTs), pro-inflammatory lipid mediators involved in asthma, atherosclerosis, and cancer . In human polymorphonuclear leukocytes, it suppresses leukotriene biosynthesis with an IC₅₀ of 2.5–3 nM .

Cyclooxygenase-1 (COX-1) Inhibition

Unexpectedly, MK-886 also inhibits COX-1, the enzyme responsible for thromboxane A₂ and prostaglandin synthesis in platelets. At concentrations of 8–15 µM, it blocks collagen-induced platelet aggregation by reducing thromboxane B₂ and 12-HHT production . Molecular docking studies suggest preferential binding to COX-1’s active site over COX-2, explaining its selectivity (IC₅₀ for COX-2 = 58 µM) .

PPARα Antagonism

Beyond eicosanoid pathways, MK-886 inhibits PPARα, a nuclear receptor regulating fatty acid metabolism. At 10 µM, it achieves 80% inhibition of PPARα activity, complicating its use in metabolic studies but opening avenues for targeting PPARα-dependent cancers .

Novel Mechanisms: Proteasome Activation and Tau Modulation

Recent work reveals MK-886’s activation of the immunoproteasome subunit β5i, which degrades Keap1, stabilizes NRF2, and enhances antioxidant responses in cardiac tissue . In Alzheimer’s models, MK-886 destabilizes toxic tau oligomers (IC₅₀ in nanomolar range) by binding tau’s proline-rich domain, delaying fibril formation .

Pharmacological Effects and Therapeutic Applications

Anti-Inflammatory and Anti-Allergic Effects

By blocking leukotriene synthesis, MK-886 attenuates bronchoconstriction in asthma models and reduces inflammation in rheumatoid arthritis . Its oral bioavailability (20 mg/kg in mice) and dual FLAP/COX-1 inhibition make it superior to selective COX inhibitors in models where prostaglandins and leukotrienes synergize .

Cardioprotection in Ischemia/Reperfusion Injury

In a 2023 study, MK-886 (20 mg/kg) reduced infarct size by 40% and improved ejection fraction by 25% in murine hearts subjected to I/R injury . This effect correlated with increased NRF2 nuclear translocation (+300%) and reduced oxidative stress markers (MDA levels ↓50%) .

Table 2: Key Pharmacodynamic Parameters of MK-886

TargetIC₅₀/EC₅₀Model System
FLAP30 nMHuman PMN
Leukotriene Biosynthesis2.5–3 nMHuman PMN
COX-18 µMWashed platelets
PPARα0.5–1 µMTransfected cells
Tau Oligomer Disruption50 nMHEK293 cells

Neuroprotection in Tauopathies

MK-886 reduced tau-induced cytotoxicity by 70% in neuronal cell models, delaying Thioflavin-T-positive aggregation by extending the lag phase 3-fold . Single-molecule FRET confirmed conformational changes in tau’s microtubule-binding domain, suggesting a mechanism distinct from classical aggregation inhibitors .

Challenges and Future Directions

The dual inhibition of FLAP and COX-1 complicates dose optimization, as anti-inflammatory benefits may coincide with undesired platelet suppression . Structure-activity relationship (SAR) studies could yield analogs with selective FLAP or immunoproteasome activation profiles. Additionally, MK-886’s tau-modifying effects warrant exploration in in vivo neurodegenerative models.

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